molecular formula C6H17Cl3N6 B1378624 2-(Piperazine-1-carboximidoyl)guanidine trihydrochloride CAS No. 1423024-26-3

2-(Piperazine-1-carboximidoyl)guanidine trihydrochloride

Cat. No.: B1378624
CAS No.: 1423024-26-3
M. Wt: 279.6 g/mol
InChI Key: GKWFWTUOSWZEPE-UHFFFAOYSA-N
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Description

2-(Piperazine-1-carboximidoyl)guanidine trihydrochloride is a chemical compound with the molecular formula C6H15ClN6 and a molecular weight of 206.68 g/mol . It is known for its unique structure, which includes a piperazine ring and a guanidine group, making it a compound of interest in various scientific fields.

Scientific Research Applications

2-(Piperazine-1-carboximidoyl)guanidine trihydrochloride has a broad spectrum of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

While the specific mechanism of action for “2-(Piperazine-1-carboximidoyl)guanidine trihydrochloride” is not available, piperazine, a related compound, is known to act as a GABA receptor agonist . Piperazine-based compounds generally mediate their anthelmintic action by paralyzing parasites, allowing the host body to easily remove or expel the invading organism .

Safety and Hazards

While specific safety and hazard information for “2-(Piperazine-1-carboximidoyl)guanidine trihydrochloride” is not available, guanidine hydrochloride, a related compound, is known to be harmful if swallowed or inhaled, and it can cause skin and eye irritation .

Future Directions

The future directions for research on “2-(Piperazine-1-carboximidoyl)guanidine trihydrochloride” and related compounds could involve further exploration of their synthesis, properties, and potential applications. For instance, a study on the quantitative effect of diverse substituents on the basicity of aryl guanidine and 2- (arylimino)imidazolidine derivatives could be useful for medicinal chemists working with biologically relevant guanidine-containing molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperazine-1-carboximidoyl)guanidine trihydrochloride typically involves the reaction of piperazine with cyanamide under specific conditions. The reaction is carried out in the presence of hydrochloric acid to yield the trihydrochloride salt. The general reaction scheme can be represented as follows:

[ \text{Piperazine} + \text{Cyanamide} + \text{HCl} \rightarrow \text{this compound} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with controlled temperature and pH conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Piperazine-1-carboximidoyl)guanidine trihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted piperazine derivatives.

Comparison with Similar Compounds

Similar Compounds

    Piperazine: A simple heterocyclic compound with a similar ring structure.

    Guanidine: A compound with a similar functional group.

    2-(Piperazine-1-carboximidoyl)guanidine: The base form without the trihydrochloride salt.

Uniqueness

2-(Piperazine-1-carboximidoyl)guanidine trihydrochloride is unique due to its combined structure of piperazine and guanidine, which imparts distinct chemical and biological properties. Its trihydrochloride form enhances its solubility and stability, making it more suitable for various applications.

Properties

IUPAC Name

N-(diaminomethylidene)piperazine-1-carboximidamide;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N6.3ClH/c7-5(8)11-6(9)12-3-1-10-2-4-12;;;/h10H,1-4H2,(H5,7,8,9,11);3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKWFWTUOSWZEPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=N)N=C(N)N.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H17Cl3N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Piperazine-1-carboximidoyl)guanidine trihydrochloride
Reactant of Route 2
2-(Piperazine-1-carboximidoyl)guanidine trihydrochloride
Reactant of Route 3
2-(Piperazine-1-carboximidoyl)guanidine trihydrochloride
Reactant of Route 4
2-(Piperazine-1-carboximidoyl)guanidine trihydrochloride
Reactant of Route 5
2-(Piperazine-1-carboximidoyl)guanidine trihydrochloride
Reactant of Route 6
2-(Piperazine-1-carboximidoyl)guanidine trihydrochloride

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